3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(16)7-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBIWPTBHQIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202848 | |
| Record name | Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341942-08-3 | |
| Record name | Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341942-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Demethylation of 3,4-Dimethoxybenzaldehyde
Procedure :
- Starting material : 3,4-Dimethoxybenzaldehyde (veratraldehyde).
- Selective demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the 3-methoxy group.
- Workup : Quenching with methanol followed by aqueous extraction yields isovanillin.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | −78°C to 0°C (gradual warming) |
| Reagent | BBr₃ (1.1 equiv) |
| Yield | 68–72% |
Mechanistic Insight : BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide and subsequent cleavage of the methyl ether.
Formylation of Guaiacol
Procedure :
- Starting material : Guaiacol (2-methoxyphenol).
- Formylation : Use of dichloromethyl methyl ether (Rieche formylation) in the presence of titanium tetrachloride (TiCl₄) introduces the aldehyde group at the 5-position.
- Isolation : Neutralization and recrystallization from ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | TiCl₄ (1.2 equiv) |
| Temperature | 0°C to room temperature |
| Yield | 65–70% |
Etherification of Isovanillin with 2,4-Dichlorobenzyl Bromide
The 3-hydroxy group of isovanillin undergoes alkylation to install the dichlorophenylmethoxy moiety.
Williamson Ether Synthesis
Procedure :
- Deprotonation : Isovanillin (1.0 equiv) is treated with potassium carbonate (3.0 equiv) in anhydrous acetone.
- Alkylation : Addition of 2,4-dichlorobenzyl bromide (1.2 equiv) and reflux for 12–16 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the target compound.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (3.0 equiv) |
| Temperature | Reflux (56°C) |
| Yield | 78–82% |
Side Reactions :
- Competing alkylation of the aldehyde group is negligible due to its lower nucleophilicity compared to the phenoxide.
- Trace amounts of bis-alkylated products (<5%) are removed during purification.
Mitsunobu Reaction as an Alternative
Procedure :
- Reagents : Isovanillin, 2,4-dichlorobenzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
- Reaction : Conducted in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours.
- Workup : Aqueous wash and recrystallization from ethanol.
Advantages :
- Higher regioselectivity and milder conditions.
- Avoids use of alkyl halides.
Limitations :
- Higher cost due to stoichiometric phosphine and azodicarboxylate.
Comparative Data :
| Method | Yield | Purity | Cost |
|---|---|---|---|
| Williamson | 78–82% | >95% | Low |
| Mitsunobu | 85–88% | >98% | High |
Spectroscopic Characterization and Validation
Critical spectroscopic data for 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde:
¹H NMR (400 MHz, CDCl₃) :
- δ 10.42 (s, 1H, CHO).
- δ 7.56–7.48 (m, 3H, Ar-H).
- δ 7.34 (d, J = 8.4 Hz, 1H, Ar-H).
- δ 5.21 (s, 2H, OCH₂).
- δ 3.92 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃) :
- δ 191.2 (CHO).
- δ 153.4, 149.6 (O-substituted carbons).
- δ 128.9–126.3 (Ar-C).
- δ 70.1 (OCH₂).
- δ 56.3 (OCH₃).
IR (KBr) :
- 2840 cm⁻¹ (C-H stretch, OCH₃).
- 1695 cm⁻¹ (C=O stretch).
- 1250 cm⁻¹ (C-O-C asymmetric stretch).
Green Chemistry Approaches and Solvent Optimization
Recent advances emphasize solvent-free or aqueous conditions:
Mechanochemical Synthesis
Procedure :
- Grinding : Isovanillin and 2,4-dichlorobenzyl bromide (1.2 equiv) are ground with potassium carbonate in a ball mill for 30 minutes.
- Isolation : Washing with water and filtration.
Efficiency :
Microwave-Assisted Synthesis
Conditions :
Industrial-Scale Production Considerations
For bulk synthesis, the Williamson ether synthesis remains preferred due to:
- Cost-effectiveness : Low reagent expenses.
- Scalability : Tolerance to variable batch sizes.
- Safety : Avoidance of explosive intermediates.
Process Optimization :
- Use of continuous flow reactors to enhance mixing and heat transfer.
- In-line purification via crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzoic acid.
Reduction: 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biochemical pathways essential for microbial survival .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde
- CAS Number : 341942-08-3
- Molecular Formula : C₁₅H₁₂Cl₂O₃
- Molecular Weight: 321.17 g/mol (calculated); reported as 272.26 g/mol in some sources (discrepancy noted, possibly due to data entry errors).
- Structure : Features a benzaldehyde core substituted with a 2,4-dichlorophenylmethoxy group at position 3 and a methoxy group at position 4.
Key Properties :
- The dichlorophenylmethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group.
- High lipophilicity (predicted LogP > 3) due to aromatic chlorine atoms and methoxy groups.
Comparison with Structurally Similar Compounds
3-(4-Chloro-2-methylphenoxymethyl)-4-methoxybenzaldehyde
- CAS : 832740-55-3
- Formula : C₁₆H₁₅ClO₃
- Molecular Weight : 290.75 g/mol
- Key Differences: Replaces the 2,4-dichlorophenylmethoxy group with a 4-chloro-2-methylphenoxymethyl substituent. Single chlorine atom decreases electron-withdrawing effects, which may reduce reactivity in nucleophilic addition reactions .
2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
4-(Difluoromethoxy)-3-methoxybenzaldehyde
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | 341942-08-3 | C₁₅H₁₂Cl₂O₃ | 321.17 | 2,4-dichlorophenylmethoxy, 4-methoxy | 3.8 |
| 3-(4-Chloro-2-methylphenoxymethyl)-4-methoxybenzaldehyde | 832740-55-3 | C₁₆H₁₅ClO₃ | 290.75 | 4-chloro-2-methylphenoxymethyl, 4-methoxy | 2.9 |
| 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | 52803-62-0 | C₁₅H₁₃ClO₃ | 276.71 | 4-chlorophenylmethoxy, 3-methoxy | 2.5 |
| 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde | 428470-93-3 | C₁₉H₁₇ClO₃ | 328.79 | Allyl, 4-chlorobenzyloxy, 5-ethoxy | 3.2 |
| 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | 351066-32-5 | C₁₆H₁₅ClO₃ | 290.74 | 3-chloro, 4-methylbenzyloxy, 5-methoxy | 3.0 |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₉H₈F₂O₃ | 202.16 | Difluoromethoxy, 3-methoxy | 1.9 |
Biological Activity
3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a methoxy group and a dichlorophenyl substituent, which are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
Table 2: Anticancer Activity
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 5 | 85 | |
| 10 | 70 | |
| 25 | 40 | 25 |
| 50 | 15 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell growth and division.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes react with halogenated intermediates (e.g., 2,4-dichlorobenzyl chloride) under reflux in ethanol with glacial acetic acid as a catalyst. Isolation involves vacuum filtration and washing with polar solvents . Alternative routes include coupling reactions using DMF as a solvent, followed by crystallization for purification .
- Key Parameters : Reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 aldehyde to halogenated reagent).
Q. What spectroscopic and analytical techniques validate its structural integrity?
- Characterization :
- NMR : - and -NMR confirm substituent positions and electronic environments (e.g., aldehyde proton at ~10 ppm, aromatic protons at 6.5–7.5 ppm) .
- FTIR : Peaks at 1700–1750 cm (C=O stretch) and 1200–1250 cm (C-O-C ether stretch) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 78.31° in related dialdehydes) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational models predict its reactivity and physicochemical properties?
- Methods :
- QSAR/QSPR : Quantum chemistry and neural networks (e.g., CC-DPS platform) predict logP, solubility, and electrophilic reactivity .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivatization for enhanced bioactivity .
- Validation : Compare predicted vs. experimental data (e.g., HPLC retention times, reaction yields) to refine models.
Q. How do structural modifications influence its bioactivity in medicinal chemistry?
- Case Study : Replacing the methoxy group with ethoxy or benzyloxy groups alters electron density, affecting binding to targets like cytochrome P450 enzymes. Bioassays (e.g., enzyme inhibition, cytotoxicity) quantify these effects .
- Data Interpretation : Use Hammett plots to correlate substituent electronic effects ( values) with activity trends .
Q. How to resolve contradictions in synthetic yields reported across studies?
- Root Causes :
- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may cause side reactions vs. ethanol, which limits byproducts .
- Catalyst Efficiency : Glacial acetic acid vs. stronger acids (e.g., HSO) affect protonation rates and intermediate stability .
- Mitigation : Design DoE (Design of Experiments) to optimize temperature, solvent, and catalyst combinations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
